molecular formula C9H7NO2 B600065 5-Hydroxy-1H-indole-4-carbaldehyde CAS No. 19502-27-3

5-Hydroxy-1H-indole-4-carbaldehyde

Cat. No.: B600065
CAS No.: 19502-27-3
M. Wt: 161.16
InChI Key: VLTJOXHHBNNAEB-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-indole-4-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a hydroxyl group at the 5th position and a formyl group at the 4th position on the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1H-indole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxyindole with formylating agents under controlled conditions. For example, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), can be employed to introduce the formyl group at the 4th position of the indole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-1H-indole-4-carbaldehyde has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its role in various biological processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Hydroxy-1H-indole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and formyl groups on the indole ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-1H-indole-4-carbaldehyde is unique due to the specific positioning of the hydroxyl and formyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

IUPAC Name

5-hydroxy-1H-indole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-5-7-6-3-4-10-8(6)1-2-9(7)12/h1-5,10,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTJOXHHBNNAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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